molecular formula C18H15ClN2O3 B3333828 Temazepam acetate CAS No. 18818-64-9

Temazepam acetate

Cat. No.: B3333828
CAS No.: 18818-64-9
M. Wt: 342.8 g/mol
InChI Key: PTWWAHZQIATUFG-UHFFFAOYSA-N
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Description

Temazepam acetate (CAS 18818-64-9) is a benzodiazepine derivative and the acetate ester of temazepam, a compound widely recognized for its sedative, anxiolytic, and hypnotic properties . Its chemical structure (C₁₈H₁₅ClN₂O₃) enhances its pharmacokinetic profile, including moderate lipophilicity, which facilitates blood-brain barrier (BBB) penetration and rapid onset of action . The acetate ester modification improves bioavailability by influencing absorption and metabolic stability . Clinically, this compound is prescribed for short-term management of insomnia and sleep disorders, though it shares the risks of dependence, tolerance, and withdrawal common to benzodiazepines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of temazepam acetate typically involves the acetylation of temazepam. The process begins with temazepam, which is reacted with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the acetate ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

Temazepam acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various metabolites of this compound, which can have different pharmacological properties. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can revert the compound to temazepam .

Scientific Research Applications

Treatment of Insomnia

Temazepam is primarily indicated for the treatment of severe insomnia. Clinical guidelines recommend its use for both sleep-onset and sleep-maintenance insomnia. A meta-analysis indicated that temazepam significantly reduces sleep latency and increases total sleep time compared to placebo .

Efficacy Data:

  • Sleep Latency Reduction: Average reduction of approximately 37 minutes.
  • Total Sleep Time Increase: Average increase of about 99 minutes.

High-Altitude Sleep Disturbance

Research has shown that temazepam can improve sleep quality in individuals experiencing sleep disturbances at high altitudes. A randomized trial compared temazepam with acetazolamide and found that temazepam significantly enhanced subjective sleep quality without adversely affecting oxygen saturation levels .

Comparison Table: Temazepam vs. Acetazolamide

ParameterTemazepam (N=16)Acetazolamide (N=18)p-value
Average Heart Rate64.2 (8.5)65.5 (10.4)0.63
Mean Oxygen Saturation84.1 (3.9)84.4 (3.9)0.57
Percent Night with Periodic Breathing22.8 (15.3)19.3 (21.4)0.35
Groningen Sleep Quality Scale3.56.8<0.01

Off-Label Uses

Temazepam has been explored for various off-label applications:

  • Jet Lag Management: It can mitigate sleep disruptions caused by travel across time zones.
  • Shift Work Sleep Disorder: Beneficial for individuals working irregular hours.
  • Acute Mountain Sickness: Used to alleviate symptoms associated with altitude sickness .

Pharmacodynamics and Mechanism of Action

The pharmacological action of temazepam involves increasing GABAergic activity, leading to central nervous system depression . This action results in:

  • Sedation
  • Anxiolysis
  • Muscle relaxation
  • Anticonvulsant effects

Temazepam's mechanism includes binding to benzodiazepine receptors, enhancing chloride ion influx, which hyperpolarizes neuronal membranes and decreases excitability.

Case Studies and Research Findings

Several studies have documented the effectiveness and safety profile of temazepam:

  • A clinical trial involving patients with chronic insomnia demonstrated significant improvements in sleep quality and duration with minimal side effects .
  • Another study highlighted the efficacy of temazepam in reducing daytime drowsiness among hospitalized patients receiving the medication compared to those on placebo .

Safety Profile and Considerations

While temazepam is effective in treating insomnia, it poses risks such as dependency and potential misuse, particularly among certain populations . Caution is advised when prescribing to individuals with a history of substance abuse.

Mechanism of Action

Temazepam acetate exerts its effects by modulating the activity of gamma-aminobutyric acid (GABA) receptors in the brain. It enhances the inhibitory effects of GABA, leading to sedation, muscle relaxation, and anxiolytic effects. The molecular targets include the GABA_A receptor, and the pathways involved are primarily related to the central nervous system .

Comparison with Similar Compounds

Temazepam acetate belongs to the benzodiazepine class, which includes diazepam, oxazepam, lorazepam, and medazepam. Key differentiating factors include metabolic pathways, receptor interactions, and physicochemical properties.

Structural and Functional Differences

  • Oxazepam: Unlike this compound, oxazepam lacks an N-methyl group and acetate ester. It is synthesized via the Polonovski rearrangement of diazepam N-oxide, whereas this compound is derived from its parent compound through acetylation .
  • Medazepam : Medazepam, a prodrug for diazepam, differs structurally by lacking temazepam’s hydroxyl and carbonyl groups. This reduces its hydrogen-bonding capacity and increases log P (lipophilicity), enhancing BBB penetration compared to temazepam .

Pharmacokinetic and Pharmacodynamic Profiles

Parameter This compound Oxazepam Diazepam Medazepam
Molecular Weight 354.78 g/mol 286.71 g/mol 284.74 g/mol 270.73 g/mol
Half-Life 8–15 hours 4–15 hours 20–50 hours 2–3 hours
log P ~2.1 ~1.2 ~2.8 ~3.5
Primary Metabolism Hepatic (CYP3A4), ester hydrolysis Glucuronidation CYP2C19/CYP3A4 CYP3A4/CYP2C19
BBB Penetration Moderate Low High High
Clinical Use Insomnia Anxiety, insomnia Anxiety, seizures Anxiety
  • CNS Penetration : Despite temazepam’s lower log P than medazepam, its acetate ester enhances solubility, enabling effective BBB transit. However, medazepam’s higher lipophilicity theoretically favors faster CNS uptake .
  • Metabolism in Cirrhosis : Temazepam clearance remains unchanged in liver cirrhosis, unlike diazepam, which shows prolonged half-life due to reduced CYP2C19 activity .

Research Findings and Clinical Implications

Efficacy in Transient Insomnia

  • This contrasts with diazepam, which has a longer half-life and higher risk of daytime sedation.

Biotransformation and Environmental Impact

  • Temazepam rapidly biotransforms into oxazepam in aquatic species, reaching equilibrium in fish tissues within 24 hours. This metabolic pathway is faster than that of diazepam, which accumulates more persistently in ecosystems .

Analytical Detection

  • In biological samples, temazepam recovery rates exceed 90% in kidney tissue, outperforming sertraline and paroxetine in plasma . Automated LC-ESI-MS methods enable simultaneous detection of temazepam with diazepam, oxazepam, and clonazepam at sensitivities as low as 0.02 ng/mL .

Biological Activity

Temazepam acetate is a derivative of temazepam, a benzodiazepine primarily used for the short-term treatment of insomnia. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, therapeutic effects, and associated risks.

Pharmacokinetics

Absorption and Metabolism

This compound is rapidly absorbed following oral administration. Studies indicate that peak plasma concentrations are typically reached within 1.5 to 2 hours post-ingestion, with a bioavailability of approximately 92% due to minimal first-pass metabolism (8%) . The drug is highly protein-bound (96%), and its elimination half-life varies significantly, ranging from 3.5 to 18.4 hours depending on individual factors . The primary metabolite is the O-conjugate, which lacks central nervous system (CNS) activity .

ParameterValue
Bioavailability~92%
Peak Plasma Concentration1.5 - 2 hours
Terminal Half-Life3.5 - 18.4 hours
Protein Binding~96%

This compound exerts its effects primarily through modulation of the GABA-A receptor complex, enhancing the inhibitory action of gamma-aminobutyric acid (GABA). This binding increases chloride ion influx into neurons, leading to hyperpolarization and reduced neuronal excitability, which results in sedative and anxiolytic effects .

Therapeutic Effects

Clinical Applications

This compound is primarily indicated for the treatment of insomnia. Clinical trials have shown that it significantly improves sleep quality and reduces sleep onset latency compared to placebo . Additionally, it has been evaluated for its efficacy in managing high-altitude sleep disturbances, demonstrating superior subjective sleep quality compared to acetazolamide .

Case Studies

  • Insomnia Management : In a study involving hospitalized patients, those treated with temazepam reported significantly less daytime drowsiness and morning hangover effects compared to those receiving placebo .
  • High-Altitude Sleep Disturbance : A randomized trial found that temazepam improved subjective sleep quality in trekkers at high altitudes, with significantly fewer awakenings compared to acetazolamide .

Adverse Effects

While this compound is effective for sleep induction, it is associated with several adverse effects:

  • Neurological : Drowsiness, dizziness, anterograde amnesia, and vivid dreams.
  • Cardiovascular : Increased heart rate and palpitations.
  • Gastrointestinal : Xerostomia and gastrointestinal discomfort.
  • Psychiatric : Potential for mood disturbances and paradoxical reactions such as aggression or agitation .

A post-marketing surveillance study indicated a prevalence rate of hangovers at 7% among users .

Q & A

Q. Basic: What are the standard analytical techniques for characterizing Temazepam acetate purity and stability in pharmaceutical research?

Answer: High-performance liquid chromatography (HPLC) with UV detection is the gold standard for assessing purity, using validated protocols with C18 columns and mobile phases like acetonitrile/water (70:30 v/v). Stability studies require controlled degradation experiments under heat, light, and humidity, followed by mass spectrometry (MS) to identify breakdown products. Ensure method validation per ICH guidelines, including specificity, linearity, and precision . For thermal analysis, differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are critical to evaluate melting points and decomposition patterns .

Q. Advanced: How can dynamic micellar electrokinetic chromatography (DMEKC) determine enantiomerization barriers of this compound?

Answer: DMEKC employs chiral surfactants (e.g., 60 mM sodium cholate) in borate/phosphate buffer (pH 8) to separate enantiomers. Temperature-dependent experiments (0–30°C) track peak broadening and plateau formation, analyzed via stochastic models to calculate rate constants (k) and activation parameters (ΔG‡, ΔH‡, ΔS‡). At 25°C, this compound exhibits ΔG‡ ≈ 90 kJ/mol and half-life ~21 minutes. Simulations using software like ChromWin ensure precision in kinetic parameter extraction .

Q. Basic: What solvent systems and extraction protocols are optimal for isolating this compound from complex mixtures?

Answer: Use sequential liquid-liquid extraction with ethyl acetate, combining three extractions at neutral pH. Dry organic layers with anhydrous Na₂SO₄, concentrate via rotary evaporation, and purify via silica gel chromatography (hexane:ethyl acetate gradient). Validate recovery rates using spiked matrices and HPLC quantification .

Q. Advanced: What methodological considerations are critical when studying the impact of polymers like PVP on this compound dissolution?

Answer: Co-evaporate this compound with PVP K30 in a 1:3 ratio to form amorphous solid dispersions. Conduct intrinsic dissolution rate (IDR) studies using rotating disk apparatus in simulated gastric fluid (pH 1.2). Compare IDR enhancements (e.g., 2.7× for carbamazepine analogs) and characterize solid-state interactions via X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) .

Q. Basic: How should researchers design experiments to assess the thermal degradation profile of this compound?

Answer: Use isothermal (e.g., 40–80°C) and non-isothermal (ramp 5°C/min) TGA/DSC setups. Monitor mass loss and enthalpy changes, correlating with Arrhenius kinetics to predict shelf life. Pair with HPLC-MS to identify degradation products (e.g., hydrolyzed esters) and validate stability under ICH Q1A conditions .

Q. Advanced: What strategies resolve discrepancies in this compound’s pharmacokinetic data across in vitro/in vivo models?

Answer: Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile differences. Parameterize models with in vitro metabolic data (e.g., CYP3A4/5 activity from liver microsomes) and in vivo plasma concentration-time curves. Validate using sensitivity analysis and bootstrap resampling to identify outliers in absorption or clearance rates .

Q. Basic: What statistical approaches are recommended for analyzing dose-response relationships in this compound efficacy studies?

Answer: Use nonlinear regression (e.g., sigmoidal Emax model) to calculate EC50 values. Apply one-way ANOVA with Tukey’s post hoc test for group comparisons (n ≥ 6 replicates). Report mean ± SEM and effect sizes, ensuring power analysis (α = 0.05, β = 0.2) justifies sample sizes .

Q. Advanced: How do structural modifications of this compound influence its metabolic pathways and CYP450 interactions?

Answer: Synthesize analogs with substituted acetyl groups and assess metabolism using human liver microsomes. Quantify metabolites via LC-MS/MS and correlate structural features (e.g., electron-withdrawing groups) with CYP3A4 inhibition constants (Ki). Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to active sites .

Q. Basic: What are the best practices for validating HPLC methods to quantify this compound in biological matrices?

Answer: Spike plasma/serum with this compound and internal standards (e.g., diazepam-d5). Validate linearity (1–100 ng/mL), accuracy (85–115%), and precision (RSD <15%). Use protein precipitation (acetonitrile) for sample cleanup and guard columns to prolong column life .

Q. Advanced: What experimental designs evaluate this compound’s role in modulating lipid raft dynamics in neuronal membranes?

Answer: Label lipid rafts with fluorescent probes (e.g., cholera toxin B subunit) in neuron-like cell lines (SH-SY5Y). Treat with this compound (1–10 µM) and quantify raft clustering via confocal microscopy. Validate with cholesterol depletion (methyl-β-cyclodextrin) and lipidomics to track acyl chain remodeling .

Properties

IUPAC Name

(7-chloro-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c1-11(22)24-17-18(23)21(2)15-9-8-13(19)10-14(15)16(20-17)12-6-4-3-5-7-12/h3-10,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWWAHZQIATUFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00940311
Record name 7-Chloro-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18818-64-9
Record name Temazepam acetate
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Record name Temazepam acetate
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Record name Temazepam acetate
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Record name 7-Chloro-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl acetate
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Record name 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2-oxo-2H-1,4-benzodiazepin-3-yl acetate
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Record name TEMAZEPAM ACETATE
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Retrosynthesis Analysis

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